molecular formula C7H16ClNO B2895296 (2-Aminocyclohexyl)methanol hydrochloride CAS No. 89854-91-1

(2-Aminocyclohexyl)methanol hydrochloride

Cat. No.: B2895296
CAS No.: 89854-91-1
M. Wt: 165.66
InChI Key: ORPKUPNVXFLMRG-UHFFFAOYSA-N
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Description

(2-Aminocyclohexyl)methanol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a hydrochloride salt derived from (2-aminocyclohexyl)methanol, a cyclohexane derivative with an amino group and a hydroxymethyl group attached to the second carbon atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Reduction of Cyclohexanone: One common synthetic route involves the reduction of cyclohexanone to cyclohexanol, followed by amination to introduce the amino group.

  • Hydroxylation of Cyclohexylamine: Another method involves the hydroxylation of cyclohexylamine to produce (2-aminocyclohexyl)methanol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the above methods. The process is optimized for high yield and purity, often involving catalysts and specific reaction conditions to ensure efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form cyclohexanone derivatives.

  • Reduction: The compound can be reduced to produce cyclohexylamine.

  • Substitution: It can participate in substitution reactions, where the amino group or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Cyclohexanone and its derivatives.

  • Reduction Products: Cyclohexylamine.

  • Substitution Products: Various substituted cyclohexanes depending on the reagents used.

Scientific Research Applications

(2-Aminocyclohexyl)methanol hydrochloride is used in several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of new drugs and therapeutic agents.

  • Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-aminocyclohexyl)methanol hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. In drug development, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.

Molecular Targets and Pathways:

  • Enzymes: It may inhibit or activate specific enzymes involved in metabolic processes.

  • Receptors: It may bind to receptors, modulating their activity and affecting cellular responses.

Comparison with Similar Compounds

  • Cyclohexylamine

  • Cyclohexanone

  • Cyclohexanol

Properties

IUPAC Name

(2-aminocyclohexyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPKUPNVXFLMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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